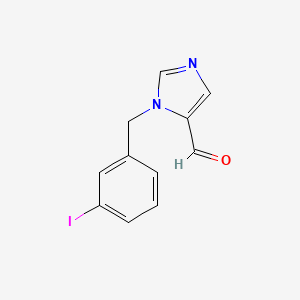

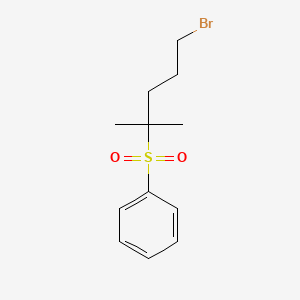

![molecular formula C22H29NO10 B8423054 (4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate](/img/structure/B8423054.png)

(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate is a semisynthetic opioid analgesic and antitussive. It is commonly used in combination with other medications to manage moderate to severe pain and to suppress cough. The chemical name for this compound is 4,5α-epoxy-3-methoxy-17-methylmorphinan-6-one tartrate (1:1) hydrate (2:5). It occurs as fine, white crystals or as a crystalline powder and is sensitive to light .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate is synthesized through a series of chemical reactions starting from codeine or thebaine, which are naturally occurring opiates. The synthesis involves several steps, including O-demethylation, N-demethylation, and 6-keto reduction to produce the hydrocodone molecule. The hydrocodone is then reacted with tartaric acid to form the tartrate salt, which is subsequently hydrated to achieve the final compound .

Industrial Production Methods

In industrial settings, the production of this compound follows stringent protocols to ensure purity and consistency. The process involves the use of high-performance liquid chromatography (HPLC) to monitor the reaction progress and to purify the final product. The compound is dried under vacuum at 105°C for two hours to achieve the desired hydrate form .

Análisis De Reacciones Químicas

Types of Reactions

(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydromorphone, a more potent opioid.

Reduction: Reduction reactions can convert hydrocodone to dihydrocodeine.

Substitution: Substitution reactions can modify the functional groups on the hydrocodone molecule

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various reagents, including alkyl halides and acyl chlorides, are used under controlled conditions

Major Products Formed

Hydromorphone: Formed through oxidation.

Dihydrocodeine: Formed through reduction.

Various substituted hydrocodone derivatives: Formed through substitution reactions

Aplicaciones Científicas De Investigación

(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.

Biology: Studied for its effects on opioid receptors and its role in pain management.

Medicine: Extensively researched for its analgesic and antitussive properties, as well as its potential for abuse and addiction.

Industry: Used in the formulation of various pharmaceutical products for pain relief and cough suppression .

Mecanismo De Acción

(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The compound also affects the brainstem to suppress the cough reflex. The primary molecular targets are the mu-opioid receptors, and the pathways involved include the inhibition of adenylate cyclase and the modulation of ion channels .

Comparación Con Compuestos Similares

(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate is similar to other opioid analgesics such as:

Codeine: Less potent than hydrocodone but also used for pain and cough.

Oxycodone: More potent than hydrocodone and used for more severe pain.

Morphine: A naturally occurring opiate with a higher potency and a broader range of medical applications.

Uniqueness

This compound is unique due to its balanced efficacy in pain relief and cough suppression, making it a versatile option in clinical settings. Its semisynthetic nature allows for more controlled production and consistent quality compared to naturally occurring opiates .

Propiedades

Fórmula molecular |

C22H29NO10 |

|---|---|

Peso molecular |

467.5 g/mol |

Nombre IUPAC |

(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate |

InChI |

InChI=1S/C18H21NO3.C4H6O6.H2O/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;5-1(3(7)8)2(6)4(9)10;/h3,6,11-12,17H,4-5,7-9H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10);1H2/t11-,12+,17-,18-;1-,2-;/m01./s1 |

Clave InChI |

ZICRJLQTAUVSDU-NSJZFRMTSA-N |

SMILES isomérico |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)CC4.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O |

SMILES canónico |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4.C(C(C(=O)O)O)(C(=O)O)O.O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

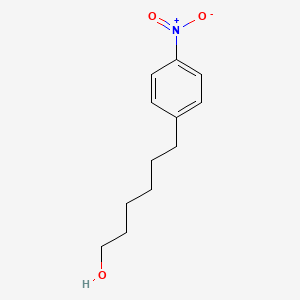

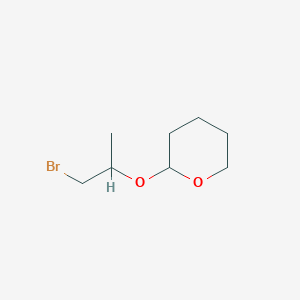

![5-iodo-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8422971.png)

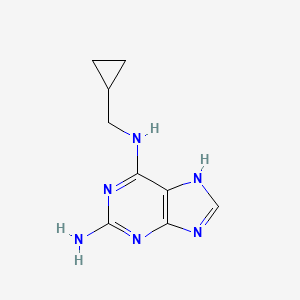

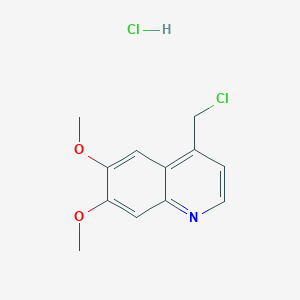

![2-[3-(4-Chloro-[1,3,5]triazin-2-ylamino)-phenyl]acetamide](/img/structure/B8422999.png)

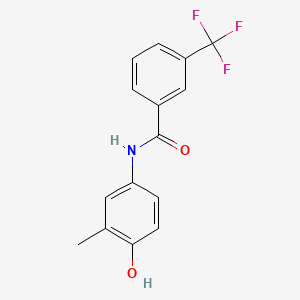

![2,4-Dimethyl-3-oxa-2,7-diazabicyclo[3.3.0]octane](/img/structure/B8423049.png)